molecular formula C9H8BrN3 B1293478 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 1034734-64-9

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B1293478
CAS No.: 1034734-64-9
M. Wt: 238.08 g/mol
InChI Key: SKVSYSSOZDCPJI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 2-bromo-phenylhydrazine. This intermediate is then reacted with acetic acid and sodium nitrite to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the triazole ring.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
  • 3-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazole
  • 3-(2-Iodophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization through substitution reactions.

Properties

IUPAC Name

3-(2-bromophenyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVSYSSOZDCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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